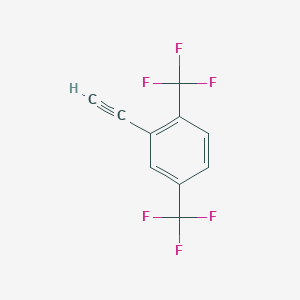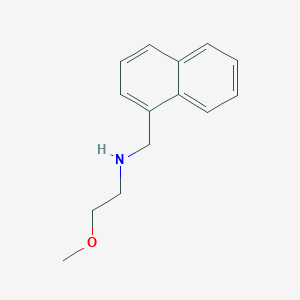
2-(Chloromethyl)-5-nitropyridine
Descripción general
Descripción
2-(Chloromethyl)-5-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Crystal Engineering and Noncentrosymmetric Structures
2-(Chloromethyl)-5-nitropyridine has been utilized in the design of noncentrosymmetric crystals, particularly involving chromophores like 2-amino-5-nitropyridinium. These structures are characterized by their herringbone motifs, which are influenced by the molecular entities involved and the presence of bulky groups. Such noncentrosymmetric structures find applications in areas like material science and crystallography (Y. L. Fur et al., 1996).
2. Nucleophilic Substitution Reactions
This compound is significant in substitution reactions, particularly in the replacement of the sulfonate group by various nucleophiles. Through these reactions, diverse pyridine derivatives have been synthesized, contributing to the field of organic chemistry and the development of novel compounds (J. Bakke & I. Sletvold, 2003).
3. Reaction Mechanism Studies
The reaction of this compound with hydroxide ions has been a subject of study, contributing to the understanding of reaction mechanisms like the SN(ANRORC) mechanism. Such studies are crucial in theoretical chemistry for understanding molecular interactions and reaction pathways (L. W. Haynes & V. Pett, 2007).
4. Kinetics of Reactions
The kinetics of reactions involving this compound, like those with piperidine and morpholine, have been examined. These studies are essential in physical organic chemistry for understanding the speed and conditions of chemical reactions (Ezzat A. Hamed, 1997).
5. Molecular Structure and Vibrational Analyses
Investigations into the molecular structure, vibrational wavenumbers, and electronic properties of derivatives of this compound have been carried out. These studies contribute to fields like spectroscopy and molecular physics, aiding in the understanding of molecular behavior and properties (G. Velraj et al., 2015).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXLNXXMMVOIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301397 | |
| Record name | 2-(Chloromethyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-15-0 | |
| Record name | 2-(Chloromethyl)-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887588-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol](/img/structure/B3058204.png)





![3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3058219.png)





![2-[4-(chloromethyl)phenyl]-1H-benzimidazole](/img/structure/B3058226.png)

